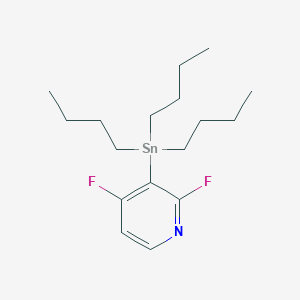

2,4-Difluoro-3-(tributylstannyl)pyridine

Description

2,4-Difluoro-3-(tributylstannyl)pyridine is a fluorinated pyridine derivative bearing a tributylstannyl group at the 3-position and fluorine substituents at the 2- and 4-positions. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, to construct complex heterocyclic frameworks prevalent in pharmaceuticals and materials science . The electron-withdrawing fluorine atoms enhance the electrophilicity of the stannyl group, improving its reactivity in metal-catalyzed transformations . Its molecular formula is C₁₇H₂₉F₂NSn, with a molecular weight of 410.13 g/mol (calculated based on analogous structures in ).

Propriétés

Formule moléculaire |

C17H29F2NSn |

|---|---|

Poids moléculaire |

404.1 g/mol |

Nom IUPAC |

tributyl-(2,4-difluoropyridin-3-yl)stannane |

InChI |

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-2-8-5(7)3-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |

Clé InChI |

HZIDIPWMVMENDT-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,4-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods

While specific industrial production methods for 2,4-Difluoro-3-(tributylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The tributylstannyl group enables participation in palladium-catalyzed cross-coupling reactions, particularly Stille couplings, which form carbon-carbon bonds. Key examples include:

Stille Coupling with Aryl Halides

Reaction with aryl iodides or bromides under palladium catalysis yields biaryl or heteroaryl derivatives. For instance:

Optimized Conditions (from radiochemistry studies) :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃, Triphenylarsine |

| Precursor Ratio (Ar-X:Sn) | 1:3 |

| Solvent | THF |

| Temperature | 80–100°C |

| Yield | 21 ± 4% (isolated) |

This reaction is critical for synthesizing fluorinated pyridines used in pharmaceuticals and materials science.

Nucleophilic Substitution

The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Common reactions include:

Replacement of Fluorine with Oxygen or Nitrogen Nucleophiles

-

Methoxylation : Treatment with sodium methoxide replaces fluorine at position 4 with a methoxy group.

-

Amination : Reaction with amines (e.g., benzylamine) yields 3-stannyl-4-aminopyridines.

Example :

Transmetalation and Metal Exchange

The tributylstannyl group undergoes transmetalation with transition metals (e.g., Pd, Cu), enabling further functionalization:

Suzuki-Miyaura Coupling Precursor

Transmetalation with boronic acids via Pd catalysis forms biaryl compounds:

Key Mechanistic Steps :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetalation with the stannyl group.

-

Reductive elimination to form the C–C bond.

Oxidation and Reduction

-

Oxidation : The stannyl group can be oxidized to a hydroxyl or ketone group using hydrogen peroxide.

-

Reduction : Lithium aluminum hydride reduces the pyridine ring to piperidine derivatives, though this is less common due to competing stannyl reactivity.

Comparative Reactivity with Analogues

The substitution pattern significantly influences reactivity compared to similar compounds:

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| 2-(Tributylstannyl)pyridine | No fluorine substituents | Lower electrophilicity, slower SNAr |

| 3-Fluoro-2-(tributylstannyl)pyridine | One fluorine substituent | Moderate activation for substitution |

| 2,4-Difluoro-3-(tributylstannyl)pyridine | Two fluorines enhance ring electrophilicity | High reactivity in cross-coupling and SNAr |

Stability and Handling

-

Sensitivity : Moisture- and air-sensitive; requires inert atmosphere handling.

This compound’s dual functionality (stannyl group for cross-coupling and fluorinated ring for substitution) makes it indispensable in advanced organic synthesis. Future research directions include expanding its utility in enantioselective catalysis and green chemistry applications.

Applications De Recherche Scientifique

2,4-Difluoro-3-(tributylstannyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 2,4-Difluoro-3-(tributylstannyl)pyridine exerts its effects is primarily through its reactivity with other chemical species. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between 2,4-Difluoro-3-(tributylstannyl)pyridine and related stannylated pyridines:

Key Findings

Electronic Effects: Fluorine substituents in 2,4-Difluoro-3-(tributylstannyl)pyridine increase the electrophilicity of the stannyl group compared to non-fluorinated analogs like 4-(Tributylstannyl)pyridine, accelerating transmetalation in Pd-catalyzed reactions .

Steric Considerations : Methyl-substituted analogs (e.g., SS-0693) exhibit reduced coupling efficiency due to steric bulk, whereas the target compound’s fluorine atoms minimize steric interference while maintaining electronic activation .

Synthetic Utility: The dual stannyl groups in 4-Fluoro-3,5-bis(tributylstannyl)pyridine enable sequential couplings, but its synthesis requires stringent control to avoid homocoupling byproducts, unlike the mono-stannyl target compound .

Biological Relevance : Stannylated pyridines with fluorinated motifs (e.g., 2,4-difluoro derivatives) are pivotal in synthesizing kinase inhibitors, such as pyrrolo[2,3-d]pyrimidines, which target Raf kinases in cancer therapy .

Analytical Data

- IR Spectroscopy : Fluorinated stannyl pyridines exhibit characteristic peaks for C-F (1090–1250 cm⁻¹) and Sn-C (450–550 cm⁻¹) bonds, with variations depending on substituent positions .

- NMR : The ¹H NMR of 2,4-Difluoro-3-(tributylstannyl)pyridine shows distinct aromatic proton splitting (δ 7.2–8.1 ppm) and Sn-coupled ¹⁹F signals (δ -120 to -130 ppm) .

Q & A

Q. What are the primary synthetic routes for preparing 2,4-Difluoro-3-(tributylstannyl)pyridine?

The compound is typically synthesized via Stille coupling or direct stannylation of halogenated pyridine precursors. For example, a halogenated pyridine (e.g., 3-iodo-2,4-difluoropyridine) reacts with tributyltin hydride or hexamethylditin under palladium catalysis. Key conditions include the use of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in anhydrous toluene or DMF at reflux temperatures (100–150°C) . Solvent choice and catalyst loading significantly influence yield, with DMF often preferred for high-temperature stability .

Q. How is 2,4-Difluoro-3-(tributylstannyl)pyridine characterized spectroscopically?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn), mass spectrometry (HRMS) , and elemental analysis . The ¹⁹F NMR typically shows distinct peaks for the difluoro substituents (δ ~ -110 to -120 ppm), while ¹¹⁹Sn NMR confirms the stannyl group (δ ~ 0 to -60 ppm depending on coordination) . FT-IR can identify C-Sn stretching vibrations (~450–500 cm⁻¹) .

Q. What are the typical reaction conditions for Stille coupling using this reagent?

Stille coupling employs Pd⁰ catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) under inert atmospheres. Reaction temperatures range from 80°C to reflux, with aryl halides or triflates as coupling partners. For electron-deficient pyridines like this compound, copper(I) iodide is often added to enhance transmetallation efficiency . Purification typically involves column chromatography with silica gel or alumina to remove tin byproducts .

Advanced Research Questions

Q. How do the fluorine substituents influence the reactivity of 2,4-Difluoro-3-(tributylstannyl)pyridine in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the pyridine ring, increasing the electrophilicity of the stannyl-bearing carbon and accelerating transmetallation. However, steric hindrance from the 2,4-difluoro substitution can reduce coupling efficiency with bulky partners. Computational studies (DFT) suggest that fluorine’s inductive effect lowers the energy barrier for oxidative addition to Pd⁰ . Contrasting reactivity with non-fluorinated analogs highlights the need for tailored catalyst systems .

Q. What strategies mitigate the toxicity of the tributylstannyl group in biological assays?

While the tributylstannyl group is cytotoxic, post-coupling functionalization (e.g., protodestannylation or oxidation to less toxic Sn-O derivatives) can retain bioactivity. For in vitro studies, use low concentrations (<10 µM) and short exposure times. Alternatively, employ masked stannanes or nano-encapsulation to limit cellular uptake . Toxicity data from analogous compounds (e.g., 2-bromo-6-(tributylstannyl)pyridine) suggest LD₅₀ values in the µg/mL range, necessitating strict handling protocols .

Q. How can reaction yields be optimized when using Pd catalysts with this compound?

Optimization involves:

- Catalyst screening : PdCl₂(dppf) or Pd₂(dba)₃ often outperform Pd(PPh₃)₄ in electron-deficient systems .

- Additives : CuI (10 mol%) or LiCl (2 equiv) enhances turnover by stabilizing Pd intermediates .

- Solvent effects : DMF or NMP improves solubility of tin byproducts, reducing side reactions.

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of the stannyl reagent .

Q. How should researchers analyze contradictions in reaction outcomes when varying coupling partners?

Systematic kinetic profiling (e.g., monitoring via ¹⁹F NMR) and Hammett studies can resolve discrepancies. For example, electron-rich aryl halides may favor oxidative addition but slow reductive elimination. Contradictory yields might arise from competing pathways (e.g., homocoupling vs. cross-coupling), which can be quantified using GC-MS or HPLC with internal standards . Computational modeling (DFT) further elucidates steric/electronic effects .

Q. What computational methods predict the regioselectivity of reactions involving 2,4-Difluoro-3-(tributylstannyl)pyridine?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in cross-couplings. For example, fluorine’s ortho-directing effect can be analyzed via Fukui indices or NBO charges to identify nucleophilic/electrophilic sites . Machine learning algorithms trained on analogous pyridine systems (e.g., 3,5-dichloro-4-(difluoromethyl)pyridine) also offer predictive insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.